molecular formula C₃₃H₃₃D₆NO₄ B1160559 1-Oxo Fexofenadine-d6 Methyl Ester

1-Oxo Fexofenadine-d6 Methyl Ester

Cat. No.: B1160559
M. Wt: 519.7
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxo Fexofenadine-d6 Methyl Ester (CAS 154477-55-1 (unlabeled)) is a high-purity, stable isotope-labeled compound primarily used as an internal standard in the quantitative bioanalysis of fexofenadine and its metabolites. Fexofenadine is a second-generation, selective H1-receptor antagonist (inverse agonist) used to treat allergic rhinitis and chronic idiopathic urticaria . As a major active metabolite of terfenadine, fexofenadine is noted for its minimal penetration of the blood-brain barrier, resulting in no significant central nervous system effects . In pharmaceutical research, this deuterated ester analog of a key fexofenadine metabolite is critical for ensuring analytical accuracy and precision. It is specifically designed for use in LC-MS/MS and GC-MS assays to quantify fexofenadine and related compounds in complex biological matrices such as plasma and urine . The incorporation of six deuterium atoms provides a consistent mass shift that minimizes analytical interference and enables reliable pharmacokinetic studies. Researchers utilize this compound to investigate fexofenadine's absorption, distribution, metabolism, and excretion (ADME) profiles, as the drug is known to be a substrate for organic anion transporting polypeptides (OATP) and P-glycoprotein (P-gp) . The product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₃₃H₃₃D₆NO₄

Molecular Weight

519.7

Synonyms

4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethyl-benzeneacetic-d6 Acid Methyl Ester;  Methyl 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetate-d6

Origin of Product

United States

Significance of Stable Isotope Analogs in Quantitative Bioanalysis and Pharmaceutical Development

The use of stable isotope-labeled (SIL) internal standards is widely regarded as the gold standard in quantitative bioanalysis, particularly in conjunction with liquid chromatography-mass spectrometry (LC-MS). nih.govscispace.com The fundamental principle behind their efficacy lies in their near-identical physicochemical properties to the analyte of interest. By incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the drug molecule's structure, a compound is created that behaves almost identically to the non-labeled (or "native") drug during sample preparation, chromatography, and ionization in the mass spectrometer. researchgate.net

This co-elution and similar ionization efficiency allow the SIL internal standard to effectively compensate for variations that can occur during the analytical process, including extraction recovery, matrix effects (ion suppression or enhancement), and instrument variability. scispace.comresearchgate.net While structural analogs can also be used as internal standards, they may exhibit different retention times, recoveries, and ionization responses compared to the analyte, potentially compromising the accuracy of the results. nih.govscispace.com Although SIL internal standards are often more expensive to synthesize, their theoretical and experimentally proven superiority in improving assay performance makes them the preferred choice for robust and reliable quantitative bioanalysis. scispace.com

Rationale for the Strategic Design and Application of 1 Oxo Fexofenadine D6 Methyl Ester As a Research Tool

Retrosynthetic Analysis and Identification of Key Precursors for Fexofenadine Metabolite Derivatives

A retrosynthetic analysis of 1-Oxo Fexofenadine-d6 Methyl Ester reveals two primary building blocks. The first is azacyclonol (B1665903), which provides the diphenyl-piperidinemethanol core. The second, and more complex, precursor is a deuterated derivative of 4-halobutyryl-α,α-dimethylphenylacetic acid methyl ester.

The key challenge in this synthesis is the preparation of the deuterated aromatic precursor. The retrosynthesis points towards a Friedel-Crafts acylation reaction between a deuterated α,α-dimethylphenylacetic acid methyl ester and a suitable butyryl derivative. wikipedia.orgbyjus.comorganic-chemistry.orgmasterorganicchemistry.com The synthesis of the deuterated α,α-dimethylphenylacetic acid itself is a critical step. One plausible approach is the hydrolysis of α,α-dimethylbenzyl-d6 cyanide.

Deuteration Strategies in Organic Synthesis for Targeted Isotopic Labeling.Current time information in Bangalore, IN.prepchem.com

The introduction of deuterium into organic molecules can be achieved through various methods, each with its advantages and limitations. For the synthesis of 1-Oxo Fexofenadine-d6 Methyl Ester, the focus is on site-selective deuteration.

Site-selective deuteration is crucial to ensure that the deuterium atoms are located at the desired positions within the molecule. In the case of 1-Oxo Fexofenadine-d6 Methyl Ester, the d6-label is on the gem-dimethyl groups of the propanoate moiety. This can be achieved by using a starting material that already contains the deuterium label in the correct position.

The synthesis of the deuterated precursor, α,α-dimethyl-d6-phenylacetic acid, is a key step. This can be accomplished through several routes, including the reaction of a phenyl Grignard reagent with deuterated acetone, followed by oxidation. Another approach involves the methylation of phenylacetic acid using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), in the presence of a strong base.

Deuterated Reagent/SolventApplication in Synthesis
Deuterated Acetone (Acetone-d6)Can be used as a starting material for creating the deuterated gem-dimethyl group.
Deuterated Methyl Iodide (CD₃I)A common reagent for introducing a deuterated methyl group onto a molecule.
Deuterium Oxide (D₂O)Often used as a deuterium source in exchange reactions, particularly for acidic protons.

Multi-Step Synthesis of 1-Oxo Fexofenadine-d6 Methyl Ester

A plausible synthetic route would involve the following key steps:

Synthesis of α,α-dimethyl-d6-phenylacetic acid: This can be prepared by the alkylation of phenylacetic acid with a deuterated methylating agent like CD₃I in the presence of a strong base such as lithium diisopropylamide (LDA).

Esterification: The resulting deuterated carboxylic acid is then esterified to yield methyl α,α-dimethyl-d6-phenylpropanoate. This can be achieved using standard esterification methods, such as reaction with methanol (B129727) in the presence of an acid catalyst.

Friedel-Crafts Acylation: The deuterated methyl ester undergoes a Friedel-Crafts acylation with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgbyjus.comorganic-chemistry.orgmasterorganicchemistry.com This reaction introduces the butanoyl chain at the para position of the phenyl ring.

Condensation with Azacyclonol: The resulting chlorinated ketone is then condensed with azacyclonol (diphenyl-4-piperidinemethanol) in the presence of a base to yield 1-Oxo Fexofenadine-d6 Methyl Ester.

Table of Reactions and Conditions:

StepReactantsReagents and ConditionsProduct
1. DeuterationPhenylacetic acid, CD₃ILDA, THF, low temperatureα,α-dimethyl-d6-phenylacetic acid
2. Esterificationα,α-dimethyl-d6-phenylacetic acid, MethanolH₂SO₄ (catalytic), heatmethyl α,α-dimethyl-d6-phenylpropanoate
3. Friedel-Crafts Acylationmethyl α,α-dimethyl-d6-phenylpropanoate, 4-chlorobutyryl chlorideAlCl₃, dichloromethane, 0°C to rtmethyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate-d6
4. Condensationmethyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate-d6, AzacyclonolK₂CO₃, acetonitrile, reflux1-Oxo Fexofenadine-d6 Methyl Ester

Achieving high chemical and isotopic purity is paramount for the use of 1-Oxo Fexofenadine-d6 Methyl Ester as an internal standard. nih.gov

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for purifying the final compound. nih.gov A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a small amount of formic acid or ammonium (B1175870) acetate) can effectively separate the desired product from any unreacted starting materials or byproducts.

Flash Column Chromatography: This technique can be used for the purification of intermediates throughout the synthesis. Silica gel is a common stationary phase, and the solvent system is chosen based on the polarity of the compound being purified.

Spectroscopic and Spectrometric Analysis:

Mass Spectrometry (MS): This is essential for confirming the molecular weight of the deuterated compound and for determining the isotopic enrichment. High-resolution mass spectrometry can provide an accurate mass measurement, confirming the incorporation of six deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the molecule and to verify the absence of protons at the labeled positions. ¹³C NMR provides information about the carbon skeleton.

By employing a combination of these purification and analytical techniques, 1-Oxo Fexofenadine-d6 Methyl Ester can be obtained with the high degree of purity required for its intended applications in pharmaceutical analysis.

Role as an Internal Standard in Quantitative Bioanalytical Methodologies

The primary role of a stable isotope-labeled internal standard (SIL-IS) like the hypothetical 1-Oxo Fexofenadine-d6 Methyl Ester is to ensure the accuracy and precision of quantitative bioanalytical methods. An ideal internal standard mimics the analyte of interest (in this case, fexofenadine and its metabolites) through the entire analytical process, from sample extraction to final detection, thereby correcting for any variations or losses that may occur.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development of robust LC-MS/MS methods for the quantification of drugs and their metabolites in biological fluids is a cornerstone of pharmacokinetic and bioequivalence studies. In the context of fexofenadine analysis, a deuterated internal standard is crucial for reliable quantification. For instance, studies have successfully employed fexofenadine-d10 (B15143474) for the simultaneous determination of fexofenadine, and its enantiomers in human plasma. The validation of these methods follows stringent guidelines from regulatory bodies like the FDA, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

A hypothetical 1-Oxo Fexofenadine-d6 Methyl Ester would be expected to co-elute with the corresponding unlabeled analyte under specific chromatographic conditions, and its distinct mass-to-charge ratio (m/z) would allow for separate detection by the mass spectrometer.

Mitigation of Matrix Effects in Complex Biological Matrices

Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the signal, compromising the accuracy of quantification.

The use of a stable isotope-labeled internal standard is the most effective strategy to compensate for these matrix effects. Because the SIL-IS is structurally and chemically almost identical to the analyte, it experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, leading to more accurate and reliable results.

Calibration Strategies and Quantification of Fexofenadine and its Metabolites

In quantitative LC-MS/MS analysis, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against a series of known concentrations of the analyte. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios from this calibration curve.

For fexofenadine, its major metabolite is a carboxylic acid derivative. Therefore, a comprehensive bioanalytical method would ideally involve the simultaneous quantification of both the parent drug and this metabolite. In such cases, a deuterated form of the metabolite might also be used as an internal standard to ensure the most accurate quantification.

Application in Metabolite Identification and Elucidation Studies

Isotopically labeled compounds are invaluable tools in the study of drug metabolism, helping to identify and structurally elucidate metabolites formed in vivo and in vitro.

Utilizing Isotopic Labeling for Tracing Metabolic Pathways

The presence of a stable isotope label, such as deuterium (²H), creates a characteristic mass shift in the mass spectrum. When a drug labeled with a stable isotope is administered, its metabolites will retain the label, provided the metabolic transformation does not occur at the labeled position. This allows researchers to easily distinguish drug-related material from endogenous compounds in a complex biological sample. The mass difference between the parent drug and its metabolites can provide clues about the nature of the metabolic transformation (e.g., hydroxylation, oxidation, glucuronidation).

Differential Analysis in Complex Biological Systems

In differential analysis, samples from a treated state (e.g., after drug administration) are compared to a control state. The unique isotopic signature of a labeled compound like the hypothetical 1-Oxo Fexofenadine-d6 Methyl Ester would allow for the confident detection of all drug-related species against a complex background. This is particularly useful in "metabolite fingerprinting" and "metabolomics" studies, where the goal is to obtain a comprehensive profile of all metabolites.

Compound List

Compound Name
1-Oxo Fexofenadine-d6 Methyl Ester
Fexofenadine
Fexofenadine-d10
Fexofenadine carboxylic acid metabolite

Interactive Data Table: Hypothetical LC-MS/MS Parameters

Utility in Impurity Profiling and Related Substance Analysis of Fexofenadine Drug Substances

The analytical integrity of fexofenadine, a widely used antihistamine, is critical for ensuring its safety and efficacy. A key aspect of this is the meticulous monitoring and control of impurities. 1-Oxo Fexofenadine-d6 Methyl Ester has emerged as a specialized and invaluable tool in this domain. Its utility stems from its structural relationship to potential fexofenadine impurities and, most importantly, its nature as a stable isotope-labeled (SIL) compound.

Stable isotope-labeled internal standards are considered the gold standard in quantitative analysis, particularly when coupled with mass spectrometry. nih.govnih.gov The six deuterium atoms on 1-Oxo Fexofenadine-d6 Methyl Ester give it a distinct, higher mass than its non-deuterated counterparts. However, its chemical and physical properties, such as extraction efficiency and chromatographic retention time, are nearly identical. This allows it to act as an ideal internal standard, co-eluting with the target analyte and compensating for variations in sample preparation and instrument response. nih.govyoutube.com This technique, known as isotope dilution mass spectrometry, provides exceptional accuracy and precision, which is paramount for controlling impurities that can impact a drug's quality. youtube.com

Reference Material for Quality Control in Pharmaceutical Manufacturing

In the highly regulated environment of pharmaceutical manufacturing, quality control (QC) relies on well-characterized reference materials. clearsynth.comlgcstandards.com A reference material is a substance of high purity and established properties, used to calibrate analytical instruments, validate methods, and as a benchmark for routine testing of drug batches. nih.gov 1-Oxo Fexofenadine-d6 Methyl Ester serves as a critical reference material for advanced analytical applications. clearsynth.comlgcstandards.com

Its primary role as a reference material is to support the validation and routine use of analytical methods designed to quantify fexofenadine impurities. clearsynth.com Method validation, as per ICH guidelines, involves demonstrating that an analytical procedure is suitable for its intended purpose through tests for specificity, linearity, accuracy, precision, and robustness. mdpi.com By using 1-Oxo Fexofenadine-d6 Methyl Ester, analytical chemists can ensure their LC-MS/MS or other advanced methods provide reliable and accurate measurements of fexofenadine-related substances day after day. metsol.com

The use of this deuterated compound as a reference material offers several advantages:

Accuracy in Quantification: It enables the use of the isotope dilution technique, minimizing errors from sample matrix effects or instrument variability. nih.gov

Method Specificity: It helps confirm that the analytical method can distinguish between the analyte and other closely related compounds.

System Suitability: In routine QC testing, a small amount can be included in sample runs to verify that the analytical system is performing correctly before processing a batch of samples.

The availability of 1-Oxo Fexofenadine-d6 Methyl Ester as a commercial reference standard, complete with a Certificate of Analysis detailing its identity and purity, is essential for pharmaceutical companies to meet stringent regulatory requirements for their fexofenadine products. clearsynth.comlgcstandards.compharmaffiliates.com

Table 2: Quality Control Parameters for an Analytical Reference Material

Parameter Description Relevance to 1-Oxo Fexofenadine-d6 Methyl Ester
Identity Confirmation of the correct chemical structure. Verified using techniques like NMR, and Mass Spectrometry to confirm the structure and position of deuterium labels.
Purity The degree to which the substance is free from chemical impurities. Assessed by chromatographic methods (e.g., HPLC, UPLC) to ensure it does not introduce interfering signals. mdpi.com
Isotopic Purity The percentage of the compound that contains the desired number of stable isotopes (d6). Crucial for the accuracy of isotope dilution methods; a high isotopic purity is required.
Assay/Concentration The precise amount of the substance in the material. Essential for its use as a standard for quantification; allows for the preparation of accurate calibrators.
Stability The ability of the reference material to maintain its properties over time under specified storage conditions. Ensures that the standard remains reliable for its intended shelf life. nih.gov

Stability and Degradation Pathway Investigations of 1 Oxo Fexofenadine D6 Methyl Ester

Forced Degradation Studies and Stress Testing Methodologies

Forced degradation, or stress testing, is a process used to accelerate the degradation of a drug substance under conditions more severe than standard storage conditions. These studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. The methodologies applied in the forced degradation of Fexofenadine (B15129) provide a framework for assessing 1-Oxo Fexofenadine-d6 Methyl Ester.

Typical stress conditions include exposure to acid, base, oxidation, heat, and light. nih.gov For Fexofenadine, studies have employed a range of conditions to induce degradation. For instance, acid- and base-induced degradation has been performed by heating the drug substance with hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) at elevated temperatures, such as 80°C for several hours, followed by neutralization. nih.gov Oxidative degradation is commonly induced using hydrogen peroxide (H₂O₂), with varying concentrations and temperatures to achieve significant degradation. nih.govnih.gov

Photostability is another critical parameter, assessed by exposing the compound to ultraviolet (UV) and visible light. nih.govnih.gov Thermal degradation is evaluated by subjecting the solid drug substance to dry heat. nih.gov The separation and quantification of the parent compound and its degradation products are typically achieved using stability-indicating chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with a Diode Array Detector (DAD) for peak purity analysis. nih.govnih.gov

A summary of typical forced degradation conditions used for Fexofenadine, which would be applicable for testing 1-Oxo Fexofenadine-d6 Methyl Ester, is presented below:

Stress ConditionReagent/MethodTypical Conditions
Acid Hydrolysis0.5 N HCl80°C for 4 hours
Base Hydrolysis0.5 N NaOH80°C for 4 hours
Oxidation3% and 30% H₂O₂80°C for 2 hours
Photolytic DegradationUV light (254 nm) and daylight8 hours (UV) and up to one week (daylight)
Thermal DegradationDry heat in an oven80°C for 8 hours

Identification and Characterization of Degradation Products

Following forced degradation studies, the identification and characterization of the resulting degradation products are crucial. This process typically involves the use of sophisticated analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to determine the mass-to-charge ratio (m/z) and fragmentation patterns of the degradants. researchgate.net For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are employed on isolated degradation products. nih.gov

In studies of Fexofenadine, several degradation products have been identified under various stress conditions. Under acidic conditions, multiple degradation peaks have been observed. nih.gov Oxidative stress has been shown to be a significant degradation pathway for Fexofenadine, leading to the formation of an N-oxide impurity. nih.govmdpi.com This major degradation product was identified as 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid. nih.govmdpi.com

Given the structural similarity, it is plausible that 1-Oxo Fexofenadine-d6 Methyl Ester would exhibit analogous degradation products. The primary difference would be the presence of the deuterium (B1214612) atoms on the methyl ester group, which would result in a corresponding mass shift in the mass spectrometric analysis of the degradation products.

The table below summarizes the degradation of Fexofenadine under different stress conditions, which can be extrapolated to anticipate the behavior of 1-Oxo Fexofenadine-d6 Methyl Ester.

Stress Condition% Recovery of FexofenadineKey Degradation Products Observed
0.5 N HCl (80°C, 4h)82.51%Three secondary degradation peaks detected
0.5 N NaOH (80°C, 4h)89.54%No degradation peaks recorded under studied conditions
3% H₂O₂ (80°C, 2h)89.73%Not specified
30% H₂O₂ (80°C, 2h)22.01%One secondary degradation peak detected
PhotodegradationNo significant degradationNot applicable
Thermal Degradation (Solid)Fairly stableNot applicable

Mechanisms of Chemical Instability and Influence of Environmental Factors

The chemical instability of Fexofenadine, and by extension 1-Oxo Fexofenadine-d6 Methyl Ester, is influenced by several environmental factors. The presence of functional groups susceptible to hydrolysis and oxidation dictates its degradation pathways.

Hydrolytic Instability: The ester group in 1-Oxo Fexofenadine-d6 Methyl Ester is a potential site for hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding carboxylic acid. Studies on Fexofenadine, which has a carboxylic acid group, show more sensitivity to degradation at different pH values and temperatures compared to its parent compound, terfenadine. researchgate.net This suggests that pH is a critical factor in the stability of related compounds.

Oxidative Instability: The tertiary amine in the piperidine (B6355638) ring is susceptible to oxidation, as evidenced by the formation of the N-oxide degradation product in Fexofenadine studies. nih.govmdpi.com This is often the most significant degradation pathway under oxidative stress.

Photostability: Fexofenadine has been found to be relatively stable under photolytic stress, with no significant degradation observed after exposure to UV light or daylight for extended periods. nih.govnih.gov This suggests that light is not a major factor in the degradation of this molecular scaffold.

Thermal Stability: In the solid state, Fexofenadine has been reported to be fairly stable. researchgate.net However, in solution, temperature can accelerate both hydrolytic and oxidative degradation.

The deuterium labeling in 1-Oxo Fexofenadine-d6 Methyl Ester is generally not expected to significantly alter the primary degradation pathways, as the deuterium atoms are on a methyl ester group which is not typically the primary site of metabolic or chemical instability. However, there could be minor effects on the kinetics of degradation.

Regulatory and Quality Assurance Aspects for Deuterated Pharmaceutical Standards

Compliance with Good Manufacturing Practices (GMP) and Good Laboratory Practices (GLP) for Reference Material Production

The production of high-quality deuterated reference materials is governed by two complementary sets of guidelines: Good Manufacturing Practices (GMP) and Good Laboratory Practices (GLP). dotcompliance.com While GMP focuses on the quality assurance of the manufacturing process, GLP ensures the integrity, reliability, and quality of non-clinical laboratory studies. dotcompliance.comnetpharmalab.esjafconsulting.comeurofinsus.com

Good Manufacturing Practices (GMP) ensure that products are consistently produced and controlled according to established quality standards. khawahishlifesciences.com For Active Pharmaceutical Ingredients (APIs) and the reference standards used to test them, GMP compliance is critical to guarantee their integrity, safety, and efficacy. eurofinsus.comkhawahishlifesciences.com International guidelines, such as the ICH Q7 "Good Manufacturing Practice for Active Pharmaceutical Ingredients," provide a comprehensive framework for API production. khawahishlifesciences.comyoutube.comeuropa.eueuropa.eu This includes stringent requirements for a quality management system, the control of raw materials, robust production and in-process controls, and thorough documentation. khawahishlifesciences.comeuropa.eu The production of 1-Oxo Fexofenadine-d6 Methyl Ester as a reference material must adhere to these principles to ensure it is of the highest possible purity and quality. pharmtech.com

Good Laboratory Practices (GLP) are a set of principles that provide a framework within which laboratory studies are planned, performed, monitored, recorded, reported, and archived. qualifyze.combiobide.com GLP regulations are essential for ensuring the quality and integrity of data from non-clinical safety studies submitted to regulatory authorities. chromatographyonline.comenago.comgmpsop.com Key tenets of GLP include the use of qualified personnel, properly maintained and calibrated equipment, adherence to standard operating procedures (SOPs), and meticulous record-keeping. netpharmalab.esqualifyze.combiobide.com When 1-Oxo Fexofenadine-d6 Methyl Ester is used in GLP-compliant non-clinical studies, its own production and characterization must be held to high standards to ensure the reliability of the resulting study data. chromatographyonline.com

Table 1: Core Principles of GMP and GLP in Reference Material Production

PrincipleGood Manufacturing Practices (GMP)Good Laboratory Practices (GLP)
Primary Focus Consistency and control of the manufacturing process to ensure product quality. dotcompliance.comgmpsop.comIntegrity and reliability of data from non-clinical laboratory studies. netpharmalab.esjafconsulting.com
Scope Manufacturing, packaging, labeling, testing, and distribution of APIs and other regulated products. jafconsulting.comeurofinsus.comNon-clinical safety studies, including pharmaceutical R&D and toxicology testing. jafconsulting.com
Key Elements Quality management system, facility and equipment maintenance, process validation, comprehensive documentation (batch records, SOPs), and raw material control. jafconsulting.comkhawahishlifesciences.comStudy protocols, qualified personnel, calibrated equipment, SOPs, raw data handling, and quality assurance unit (QAU) oversight. jafconsulting.comqualifyze.com
Regulatory Basis ICH Q7, 21 CFR Parts 210/211. youtube.comeuropa.eu21 CFR Part 58, OECD Principles of GLP. biobide.comchromatographyonline.com

Qualification and Certification Requirements for Isotopic Reference Materials

For an isotopic standard like 1-Oxo Fexofenadine-d6 Methyl Ester to be fit for its intended purpose in regulated environments, it must undergo rigorous qualification and certification. This process establishes its identity, purity, and stability, ensuring it is a reliable benchmark for analytical measurements. pharmtech.comintertek.com

A distinction is made between a Reference Material (RM) and a Certified Reference Material (CRM). A CRM is a reference material that has been characterized by a metrologically valid procedure for one or more of its properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. wikipedia.org For a CRM supplier to be considered competent, they must often be accredited to international standards such as ISO 17034, which outlines the general requirements for the competence of reference material producers. labmanager.comlabmanager.comansi.org

The qualification of a non-compendial, or in-house, reference standard typically involves a comprehensive characterization process. pharmtech.comintertek.com This includes:

Identity Confirmation: Using techniques like NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the molecular structure.

Purity Assessment: Employing methods such as High-Performance Liquid Chromatography (HPLC) to determine the purity and quantify any impurities. pharmtech.com For deuterated standards, this also involves assessing the isotopic purity and ensuring the absence of significant levels of the unlabeled compound. acanthusresearch.comwaters.com

Stability Evaluation: Conducting stability studies under specified storage conditions to establish a shelf-life and re-test date. pharmtech.comwikipedia.org A critical factor for deuterated standards is the stability of the isotopic labels, which must be positioned at non-exchangeable sites on the molecule to prevent loss. acanthusresearch.com

Certification of an isotopic reference material provides users with confidence in its quality. The certificate of analysis (CoA) for a CRM is a crucial document that details the characterization and certified property values. researchgate.neteuropa.eu

Table 2: Key Requirements for Qualification and Certification of Isotopic Reference Materials

RequirementDescriptionRelevance to 1-Oxo Fexofenadine-d6 Methyl Ester
Identity Confirmation Verification of the chemical structure using spectroscopic methods.Confirms the material is indeed 1-Oxo Fexofenadine-d6 Methyl Ester.
Purity and Potency Quantitative determination of the main component and impurities via chromatographic techniques. intertek.comEstablishes the exact purity value necessary for accurate quantitative analysis.
Isotopic Purity Measurement of the degree of deuterium (B1214612) enrichment and the level of any unlabeled analyte. acanthusresearch.comEnsures that the mass difference is suitable for MS detection and that the unlabeled impurity does not interfere with the assay. aptochem.com
Stability Assessment of the material's integrity over time under defined storage conditions. wikipedia.orgDetermines the appropriate storage conditions and expiration date for the standard.
Metrological Traceability The property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations. wikipedia.orglabmanager.comLinks the certified value of the standard to national or international standards, ensuring comparability of measurements.
Certificate of Analysis (CoA) A document issued by a competent authority (e.g., an ISO 17034 accredited producer) providing certified values, uncertainty, and traceability. labmanager.comresearchgate.netProvides the end-user with all necessary information to correctly use the standard.

Role in Pharmaceutical Development and Quality Control Lifecycles

Deuterated compounds such as 1-Oxo Fexofenadine-d6 Methyl Ester serve as indispensable tools throughout the pharmaceutical lifecycle, primarily as stable isotope-labeled internal standards (SIL-IS) in quantitative bioanalysis. kcasbio.comclearsynth.com Their chemical behavior is nearly identical to the unlabeled analyte, but their increased mass allows them to be distinguished by a mass spectrometer. acanthusresearch.comlgcstandards.com

In pharmaceutical development , particularly during preclinical and clinical studies, SIL-IS are the gold standard for bioanalytical methods, especially those using liquid chromatography-mass spectrometry (LC-MS/MS). aptochem.comkcasbio.com Their primary role is to compensate for variations that can occur during sample processing and analysis. aptochem.comresearchgate.net Key applications include:

Pharmacokinetic (PK) Studies: SIL-IS are used to accurately quantify drug and metabolite concentrations in biological matrices like plasma or urine. nih.govnih.gov This is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Matrix Effect Compensation: Biological samples are complex mixtures that can interfere with the ionization of an analyte in an MS source, leading to ion suppression or enhancement. kcasbio.com Because a SIL-IS co-elutes with the analyte and experiences the same matrix effects, it normalizes the response, leading to more accurate and reliable data. waters.comkcasbio.comclearsynth.com

Method Robustness: The use of a SIL-IS can significantly improve the ruggedness and transferability of an analytical method, reducing the time needed for method development and validation. kcasbio.com Regulatory bodies, including the European Medicines Agency (EMA), have noted that the vast majority of bioanalytical method submissions utilize SIL-IS. kcasbio.com

In quality control (QC) , reference standards are fundamental for ensuring that a drug product consistently meets its quality specifications. 1-Oxo Fexofenadine-d6 Methyl Ester, as a related compound of Fexofenadine (B15129), would be used in the validation and routine application of analytical methods designed to control the purity of the final drug substance. clearsynth.comnih.gov Its functions include:

Method Validation: Used to validate the accuracy, precision, and linearity of analytical procedures that measure impurities in Fexofenadine. clearsynth.comnih.gov

Instrument Calibration: Serves as a reference point for calibrating analytical instruments. clearsynth.com

Quantitative Analysis: Enables the accurate determination of the concentration of the corresponding unlabeled impurity in a sample by comparing its instrumental response to that of the known amount of the deuterated internal standard. clearsynth.com

Table 3: Applications of 1-Oxo Fexofenadine-d6 Methyl Ester in the Pharmaceutical Lifecycle

Lifecycle StageApplicationPurpose
Drug Discovery & Development Internal Standard for Bioanalysis (LC-MS/MS)Accurate quantification of analytes in complex biological matrices for pharmacokinetic and toxicokinetic studies. acanthusresearch.comkcasbio.com
Compensation for Matrix EffectsImproves assay accuracy and precision by normalizing for ion suppression or enhancement. waters.comkcasbio.com
Method Development & ValidationReduces development time and ensures analytical methods are robust and reliable. kcasbio.comclearsynth.com
Quality Control (Manufacturing) Impurity Reference StandardUsed to identify and quantify the corresponding unlabeled impurity in batches of the final drug product. nih.gov
Analytical Method ValidationConfirms that the QC methods for impurity testing are accurate, precise, and fit for purpose. clearsynth.com
Instrument CalibrationActs as a reference point to ensure analytical instruments provide accurate measurements. clearsynth.com

Future Perspectives and Emerging Research Directions

Development of Novel Isotopic Standards for Other Fexofenadine (B15129) Metabolites

The use of stable isotope-labeled compounds as internal standards in quantitative bioanalysis is a well-established and critical procedure, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. mdpi.comnih.govresearchgate.net Deuterated standards, such as 1-Oxo Fexofenadine-d6 Methyl Ester, are particularly valuable due to their chemical similarity to the analyte of interest, which allows them to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving the accuracy and precision of quantification. clearsynth.comkcasbio.com

While deuterated Fexofenadine is already utilized as an internal standard for the parent drug, there is a growing need for corresponding standards for its various metabolites to enable comprehensive pharmacokinetic studies. As a key intermediate in the synthesis of Fexofenadine, 1-Oxo Fexofenadine-d6 Methyl Ester holds significant potential as a precursor for the synthesis of other deuterated Fexofenadine metabolites. theclinivex.comcymitquimica.com Future research is likely to focus on leveraging this deuterated building block to create a panel of isotopically labeled standards for metabolites such as keto-fexofenadine and the meta-isomer of fexofenadine. nih.gov

The synthesis of these novel standards would involve further chemical modifications of the 1-Oxo Fexofenadine-d6 Methyl Ester molecule. Biocatalytic systems, which utilize enzymes or whole-cell systems, are also emerging as a powerful tool for the synthesis of isotope-labeled metabolites and could be employed in these synthetic routes. preprints.orgsemanticscholar.org The availability of these standards will be crucial for accurately characterizing the complete metabolic profile of Fexofenadine, leading to a more thorough understanding of its disposition in the body.

ParameterDescription
Analyte A substance or chemical constituent that is of interest in an analytical procedure.
Internal Standard A chemical substance that is added in a constant amount to samples, the blank, and calibration standards in a chemical analysis.
Isotopologue Molecules that differ only in their isotopic composition.
Matrix Effect The effect of all other components of the sample on the measurement of the analyte.

Advanced Bioanalytical Strategies for Enhanced Sensitivity and Specificity

The demand for bioanalytical methods with higher sensitivity and specificity continues to grow, driven by the need to quantify low levels of drugs and their metabolites in complex biological matrices. The availability of high-purity deuterated internal standards like 1-Oxo Fexofenadine-d6 Methyl Ester is a critical component in the development of these advanced analytical strategies.

Future bioanalytical methods will likely move towards ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS). These techniques offer significant advantages in terms of speed, resolution, and sensitivity. The use of a stable isotope-labeled internal standard is paramount in such assays to ensure data accuracy and reproducibility. kcasbio.com

Furthermore, there is a trend towards multiplexed assays that can simultaneously quantify a parent drug and multiple metabolites in a single run. The development of a suite of deuterated standards derived from 1-Oxo Fexofenadine-d6 Methyl Ester would be instrumental in creating and validating such high-throughput methods. These advanced methods will enable more detailed pharmacokinetic and metabolism studies, providing a clearer picture of a drug's behavior in the body. semanticscholar.org

Analytical TechniqueAbbreviationKey Advantages
Liquid Chromatography-Mass SpectrometryLC-MSHigh sensitivity and selectivity for quantitative analysis.
Ultra-High-Performance Liquid ChromatographyUHPLCIncreased speed, resolution, and sensitivity compared to traditional HPLC.
High-Resolution Mass SpectrometryHRMSProvides highly accurate mass measurements, aiding in compound identification and reducing interferences.

Integration of Computational Chemistry in the Design and Prediction of Deuterated Standards

Computational chemistry has become an integral part of modern drug discovery and development, offering powerful tools for predicting molecular properties and interactions. steeronresearch.com In the context of deuterated standards, computational approaches can be invaluable for designing standards with optimal properties and for predicting their behavior in analytical systems.

One of the key considerations in designing deuterated standards is the position of the deuterium (B1214612) labels. The labels must be placed on sites that are not susceptible to chemical exchange with protons from the solvent or matrix. acanthusresearch.com Computational models can predict the likelihood of such exchange reactions, ensuring the stability of the isotopic label throughout the analytical process.

Moreover, computational tools can be used to predict the chromatographic behavior and mass spectrometric fragmentation patterns of deuterated compounds. researchgate.net This predictive capability can significantly accelerate method development by allowing scientists to anticipate potential analytical challenges, such as chromatographic separation from the unlabeled analyte or the selection of optimal precursor and product ions for tandem mass spectrometry. As computational algorithms and processing power continue to advance, their role in the rational design of superior deuterated internal standards like 1-Oxo Fexofenadine-d6 Methyl Ester is expected to expand, leading to more robust and reliable bioanalytical methods. wiley.comscielo.brresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended chromatographic methods for characterizing 1-Oxo Fexofenadine-d6 Methyl Ester?

  • Methodology : Use reversed-phase high-performance liquid chromatography (HPLC) with a C18 column (4.6 mm × 250 mm, 5 µm particle size) and a mobile phase composed of acetonitrile and phosphate buffer (pH 3.0) in a 55:45 ratio. Detection via UV absorbance at 220 nm is optimal for quantifying the compound. System suitability tests should include resolution (>2.0) between the deuterated compound and its non-deuterated analog, tailing factor (<2.0), and theoretical plate count (>2000) .
  • Validation : Include specificity, linearity (range: 50–150% of target concentration), precision (RSD <2%), and accuracy (recovery 98–102%) as per pharmacopeial guidelines .

Q. How can researchers ensure reproducibility in synthesizing 1-Oxo Fexofenadine-d6 Methyl Ester?

  • Protocol Design : Document reaction conditions (temperature, solvent purity, catalyst ratio) and deuterium incorporation efficiency using mass spectrometry. Include step-by-step purification steps (e.g., column chromatography with silica gel, elution gradient) .
  • Data Reporting : Provide raw NMR (¹H, ¹³C, and ²H), IR, and HRMS data in supplementary materials. Cross-validate synthetic yields with independent replicates (n ≥ 3) .

Advanced Research Questions

Q. How do isotopic effects (deuterium substitution) influence the stability and pharmacokinetic profile of 1-Oxo Fexofenadine-d6 Methyl Ester compared to its non-deuterated form?

  • Experimental Design :

Stability Studies : Conduct accelerated degradation tests under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Compare degradation pathways via LC-MS/MS .

Pharmacokinetics : Use in vitro metabolic assays (e.g., human liver microsomes) to assess deuterium kinetic isotope effects on CYP450-mediated metabolism. Quantify half-life (t₁/₂) and metabolite profiles .

  • Data Analysis : Apply ANOVA to compare degradation rates and metabolic clearance between deuterated and non-deuterated forms. Use molecular docking simulations to explain isotopic impacts on enzyme binding .

Q. What strategies resolve contradictions in reported solubility data for 1-Oxo Fexofenadine-d6 Methyl Ester across different solvent systems?

  • Methodological Approach :

Standardization : Use USP-defined solubility testing protocols (e.g., shake-flask method) with controlled temperature (±0.5°C) and pH (±0.1 units). Include equilibration times ≥24 hours .

Advanced Techniques : Employ dynamic light scattering (DLS) to detect aggregation, and differential scanning calorimetry (DSC) to assess polymorphic transitions that may affect solubility .

  • Critical Analysis : Perform meta-analyses of existing literature, highlighting variables like solvent purity, equilibration time, and analytical detection limits. Use Bland-Altman plots to quantify inter-study variability .

Q. How can researchers design experiments to evaluate surface adsorption behavior of 1-Oxo Fexofenadine-d6 Methyl Ester on polymeric drug delivery matrices?

  • Experimental Framework :

Adsorption Studies : Use quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to measure adsorption kinetics on polylactic acid (PLA) and polyethylene glycol (PEG) surfaces. Control humidity (40–60% RH) and temperature (25°C) .

Reactivity Analysis : Expose adsorbed layers to oxidizing agents (e.g., ozone) and quantify decomposition products via ToF-SIMS or XPS .

  • Data Interpretation : Apply Langmuir or Freundlich isotherm models to adsorption data. Corrogate results with molecular dynamics simulations to predict binding affinities .

Methodological Best Practices

  • Literature Review : Prioritize primary sources (e.g., USP Pharmacopeial Forum, peer-reviewed journals) over secondary summaries. Use SciFinder or Reaxys to identify synthetic protocols and analytical validations .
  • Data Presentation : Include raw and processed data in appendices, with critical parameters (e.g., R² for calibration curves, LOD/LOQ) in the main text. Use OriginLab or Python/Matplotlib for error-bar plots and statistical annotations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.